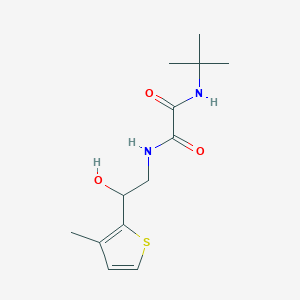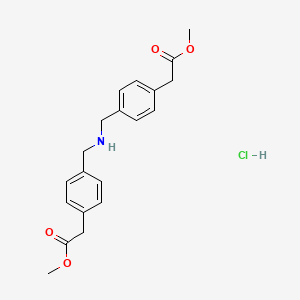![molecular formula C23H18N2O2S B2623357 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-53-3](/img/structure/B2623357.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds and has been found to be a potent inhibitor of glycogen synthase kinase-3β (GSK-3β).
Mechanism Of Action
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide inhibits N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects such as the activation of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Inhibition of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has been shown to have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, reduce inflammation in diabetic models, and improve cognitive function in neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide in lab experiments is its potency as a N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ inhibitor. This allows for lower concentrations of the compound to be used, which can reduce potential toxicity issues. However, one limitation is that it may not be specific to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ and may inhibit other kinases as well.
Future Directions
There are several future directions for the research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and bipolar disorder. Another direction is to develop more specific N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ inhibitors that can target only the enzyme without affecting other kinases. Additionally, the use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves the reaction of 2-phenoxybenzoic acid with thionyl chloride to form 2-phenoxybenzoyl chloride. This is then reacted with 4-(4-methylphenyl)-1,3-thiazol-2-amine to form the final product. The yield of the synthesis is reported to be around 60%.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been found to be a potent inhibitor of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ, which is a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideβ has been shown to have therapeutic benefits in various diseases.
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-16-11-13-17(14-12-16)20-15-28-23(24-20)25-22(26)19-9-5-6-10-21(19)27-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMINDQUAMGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)

![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)

![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)


![N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2623290.png)

![methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2623292.png)

![4-[[Diethylamino(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B2623294.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2623296.png)
![4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine](/img/structure/B2623297.png)